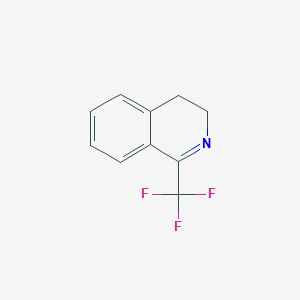
1-(Trifluoromethyl)-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)-3,4-dihydroisoquinoline is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold for drug development and other applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline can be synthesized through various methods. One notable approach involves the copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent, which proceeds under mild conditions and yields the desired product efficiently . Another method includes the silver-catalyzed reaction of 2-alkynylaryl aldimine with trimethyl(trifluoromethyl)silane .
Industrial Production Methods: Industrial production of this compound typically involves scalable and environmentally friendly processes. A unified flow strategy using cesium fluoride as the primary fluorine source has been developed to facilitate the rapid generation of trifluoromethyl-containing compounds .
化学反应分析
Types of Reactions: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, organolithium, and Grignard reagents are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethylated derivatives, N-oxides, and reduced isoquinolines .
科学研究应用
1-(Trifluoromethyl)-3,4-dihydroisoquinoline has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(Trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased bioavailability and efficacy. The compound’s effects are mediated through its binding to specific receptors and enzymes, modulating their activity and resulting in the desired biological outcomes .
相似化合物的比较
- 1-(Trifluoromethyl)isoquinoline
- 1-(Trifluoromethyl)-1,2-dihydroisoquinoline
- 4-Fluoroisoquinoline
Comparison: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline stands out due to its unique combination of the trifluoromethyl group and the dihydroisoquinoline scaffold. This combination imparts distinct physicochemical properties, such as higher lipophilicity and metabolic stability, compared to its analogs .
属性
IUPAC Name |
1-(trifluoromethyl)-3,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSDNWSLTUMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
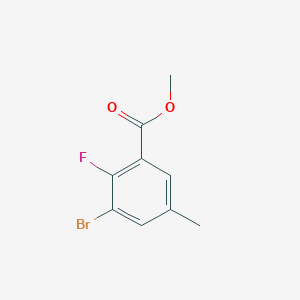
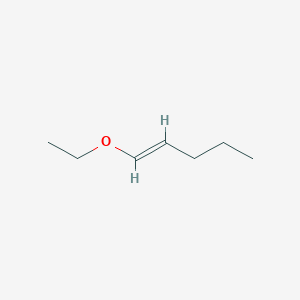
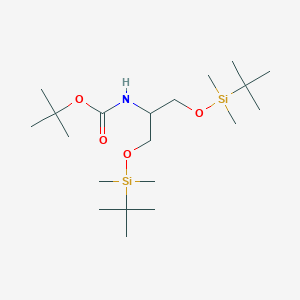
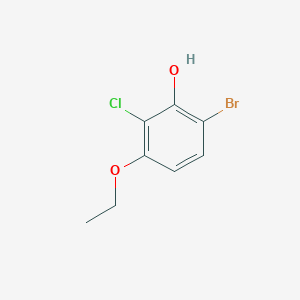
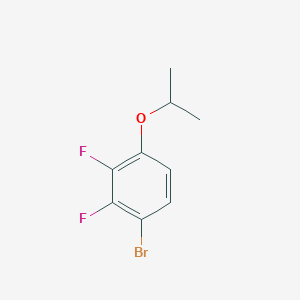
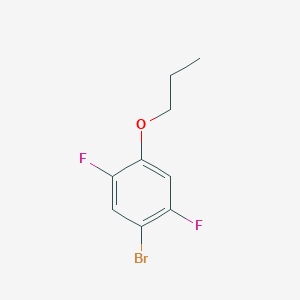

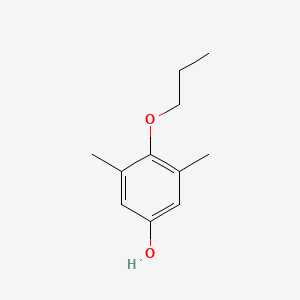

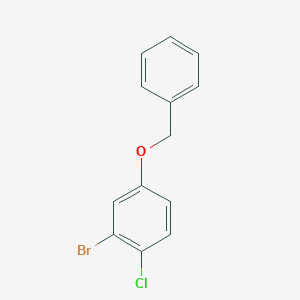

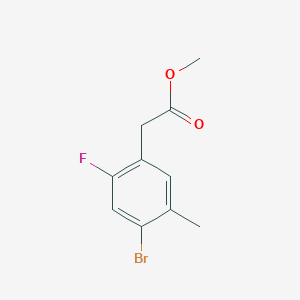

![Benzo[b]thiophen-3-ylmagnesium bromide](/img/structure/B6307881.png)
